molecular formula C6H5BrN2O2 B1268468 4-Bromo-3-nitroaniline CAS No. 53324-38-2

4-Bromo-3-nitroaniline

Cat. No. B1268468
CAS RN: 53324-38-2
M. Wt: 217.02 g/mol
InChI Key: PITHQPMZWKZGRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-bromo-3-nitroaniline involves aromatic nucleophilic substitution and other chemical reactions that demonstrate the reactivity of the bromo and nitro groups on the benzene ring. For instance, 3-bromo-2-nitrobenzo[b]thiophene reacted with amines in N,N-dimethylformamide to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes, showcasing a novel aromatic nucleophilic substitution with rearrangement (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Molecular Structure Analysis

The molecular structure of 4-bromo-3-nitroaniline and related compounds has been extensively studied through various spectroscopic techniques. An experimental and theoretical investigation on 4-bromo-2-nitroaniline provided insights into its molecular geometry, which is consistent with similar compounds reported in literature. Vibrational analysis helped identify the main functional groups and their absorption bands, contributing to a better understanding of its molecular structure (Hernández-Paredes et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 4-bromo-3-nitroaniline is highlighted by its participation in various chemical reactions, including the synthesis of Schiff bases through condensation reactions. This demonstrates its versatility as a reagent in creating compounds with potential applications in medicine and agriculture due to their urease inhibitory activity and antioxidant potential (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

Physical Properties Analysis

Studies on 4-bromo-3-nitroaniline and similar compounds also focus on their physical properties, such as phase equilibria, crystallization behavior, and thermal properties. For example, the phase diagram of a urea–4-bromo-2-nitroaniline system revealed a large miscibility gap, eutectic, and monotectic formations, providing valuable information on its physical behavior in mixtures (Reddi et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-bromo-3-nitroaniline are characterized by its reactivity in forming various complex molecules. Palladium(0) catalyzed synthesis of derivatives involving 4-bromo-3-nitroaniline showcases its role in creating compounds with nonlinear optical properties, highlighting its potential in material science (Rizwan et al., 2021).

Scientific Research Applications

Phase Equilibria and Thermal Studies

The phase diagram of urea–4-bromo-2-nitroaniline system has been studied, revealing a large miscibility gap and the formation of a eutectic and a monotectic. This research is significant for understanding the thermodynamic properties and microstructural changes in materials involving 4-bromo-2-nitroaniline (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Synthesis and Chemical Transformation

4-Bromo-1,2-phenylenediamine, prepared through methods involving 4-bromo-2-nitroaniline, highlights its role in chemical synthesis and transformations. This research provides insights into the synthesis processes of related compounds (Xue, 1999).

Fluorescent Sensor Development

A novel fluorescent sensor for 4-nitroaniline detection in water, utilizing molecularly imprinted poly(ionic liquid) with 4-nitroaniline as the template molecule, demonstrates the application of 4-nitroaniline in developing sensitive and selective detection systems for environmental monitoring (Xie et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity, affecting the respiratory system .

properties

IUPAC Name

4-bromo-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITHQPMZWKZGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346456
Record name 4-Bromo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitroaniline

CAS RN

53324-38-2
Record name 4-Bromo-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53324-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Conc. nitric acid (15.8 mL, 376.9 mmol) was added to a solution of 4-bromoaniline (40 g, 232.5 mmol) in H2SO4/CH2Cl2 (400 mL, 1:1, v/v) dropwise at 0° C. under an atmosphere of N2. The cooling bath was removed and the mixture was stirred at 20° C. until the starting material was consumed (about 1 h). The reaction mixture was poured onto water and neutralized with NaOH solution to pH=9 and extracted with DCM. The organic layer was dried, filtered and evaporated in vacuo to afford the crude product 4-bromo-3-nitro-aniline, which was used directly in the next step.
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
H2SO4 CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Fábry, M Dušek, P Vaněk, I Rafalovskyi… - … Section C: Structural …, 2014 - scripts.iucr.org
… 4-Bromo-3-nitroaniline is probably isostructural with the title structures and an analogous phase transition is expected to be present in this compound. On the other hand, the structure of …
Number of citations: 10 scripts.iucr.org
RV Henley, EE Turner - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… more than 20% of 4-bromo-3nitroaniline (fractional crystallisation of the mixed sulphates) . … cit.) gave 4-bromo-3-nitroaniline in good yield, but an attempt to effect replacement of the …
Number of citations: 1 pubs.rsc.org
F Challenger, AT Peters - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… No abnormality could be detected when 4-bromo-3-nitroaniline was diazotised and treated with cuprous chloride, the sole product of the reaction apart from a trace of a high-melting …
Number of citations: 9 pubs.rsc.org
Z Gan, B Hu, Q Song, Y Xu - Synthesis, 2012 - thieme-connect.com
… It is interesting to note that Bartoli and co-workers [5] have conducted relevant research with NBS in different solvent systems, and the major product was 4-bromo-3-nitroaniline in both …
Number of citations: 22 www.thieme-connect.com
WO Wootton - Journal of the Chemical Society, Transactions, 1907 - pubs.rsc.org
… When boiled with sodium hydroxide, it is hydrolysed with forniation of sodium camphorate and 4-bromo-3-nitroaniline. The latter substance after recrystallisation was found to melt at 112…
Number of citations: 1 pubs.rsc.org
JJ Boruah, SP Das, R Borah, SR Gogoi, NS Islam - Polyhedron, 2013 - Elsevier
A polymer supported peroxomolybdate(VI) compound of the type [MoO 2 (O 2 )(CN) 2 ]–PAN [PAN=poly(acrylonitrile)] (PANMo) was obtained by reacting H 2 MoO 4 with 30% H 2 O 2 …
Number of citations: 42 www.sciencedirect.com
P Hazarika, D Kalita, S Sarmah, R Borah, NS Islam - Polyhedron, 2006 - Elsevier
Two new dinuclear oxo-bridged peroxo complexes of tungsten with coordinated dipeptides of the type, Na 2 [W 2 O 3 (O 2 ) 4 (glycyl-glycine) 2 ]·3H 2 O (1) and Na 2 [W 2 O 3 (O 2 ) 4 (…
Number of citations: 30 www.sciencedirect.com
L Wylie, P Innocenti, DK Whelligan… - Organic & Biomolecular …, 2012 - pubs.rsc.org
… We initially attempted the reaction of Boc-protected 4-bromo-3-nitroaniline 1 under commonly applied conditions using 3 equivalents of vinylmagnesium bromide 2 as required …
Number of citations: 17 pubs.rsc.org
RV Henley - 1931 - search.proquest.com
A short survey is given of the known facts regarding the relation between the constitution and the antimalarial activity of the chief cinchona alkaloids, and it is concluded that further …
Number of citations: 0 search.proquest.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com

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